1-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione
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Overview
Description
BM(PEG)2(1,8-bismaleimido-diethyleneglycol) is a bismaleimide-activated polyethylene glycol (PEG) compound used primarily for crosslinking between sulfhydryl (—SH) groups in proteins and other thiol molecules . The maleimide groups at either end of the PEG2 spacer react specifically and efficiently with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds . This compound is known for its enhanced solubility, increased stability, reduced tendency toward aggregation, and reduced immunogenicity .
Preparation Methods
BM(PEG)2(1,8-bismaleimido-diethyleneglycol) is synthesized through a series of chemical reactions involving maleimide and polyethylene glycol. The maleimide groups are introduced at both ends of the PEG spacer arm, which is typically a two-unit polyethylene glycol . The reaction conditions are carefully controlled to ensure the formation of stable thioether bonds between the maleimide groups and the sulfhydryl groups in proteins or other thiol molecules . Industrial production methods involve large-scale synthesis under controlled conditions to maintain the purity and stability of the compound .
Chemical Reactions Analysis
BM(PEG)2(1,8-bismaleimido-diethyleneglycol) primarily undergoes substitution reactions with sulfhydryl groups. The maleimide groups at either end of the PEG2 spacer react specifically with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds . Common reagents used in these reactions include reducing agents to maintain the sulfhydryl groups in their reduced state . The major products formed from these reactions are stable thioether-linked conjugates between the PEG spacer and the target molecules .
Scientific Research Applications
BM(PEG)2(1,8-bismaleimido-diethyleneglycol) has a wide range of scientific research applications. In chemistry, it is used for the conjugation of small molecules or peptides . In biology, it is employed for protein crosslinking and the study of protein-protein interactions . In medicine, it is used for the development of drug delivery systems and the modification of therapeutic proteins to enhance their stability and reduce immunogenicity . In industry, it is used for the production of PEGylated compounds with improved solubility and stability .
Mechanism of Action
The mechanism of action of BM(PEG)2(1,8-bismaleimido-diethyleneglycol) involves the formation of stable thioether bonds between the maleimide groups and the sulfhydryl groups in target molecules . The maleimide groups react specifically and efficiently with reduced sulfhydryls at pH 6.5-7.5, resulting in the formation of stable thioether-linked conjugates . This reaction is highly specific and efficient, making BM(PEG)2(1,8-bismaleimido-diethyleneglycol) an ideal crosslinker for various applications .
Comparison with Similar Compounds
BM(PEG)2(1,8-bismaleimido-diethyleneglycol) is unique due to its two-unit polyethylene glycol spacer, which provides enhanced solubility, increased stability, reduced tendency toward aggregation, and reduced immunogenicity . Similar compounds include BM(PEG)3(1,11-bismaleimido-triethyleneglycol), BMOE(bismaleimidoethane), and BMH(bismaleimidohexane) . These compounds have similar reactivity but differ in the length of their PEG spacers, which can affect their solubility, stability, and reactivity .
Properties
Molecular Formula |
C14H16N2O8 |
---|---|
Molecular Weight |
340.28 g/mol |
IUPAC Name |
1-[2-[2-[2-(2,5-dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C14H16N2O8/c17-9-1-2-10(18)15(9)13(21)7-23-5-6-24-8-14(22)16-11(19)3-4-12(16)20/h1-4,13-14,21-22H,5-8H2 |
InChI Key |
MNEYVUUWQVAEHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)C(COCCOCC(N2C(=O)C=CC2=O)O)O |
Origin of Product |
United States |
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